2-((1-((4-Acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-(4-acetylphenyl)sulfonylpiperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14(23)15-4-6-18(7-5-15)27(24,25)22-11-8-17(9-12-22)26-19-16(13-20)3-2-10-21-19/h2-7,10,17H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQAITSDRKFGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((4-acetylphenyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step organic reactions, including sulfonylation and nitrilation processes. The following table summarizes the key steps in its synthesis:
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Sulfonylation | Piperidine, 4-Acetylphenylsulfonyl chloride | Base, solvent at controlled temperature |
| 2 | Nitrilation | Nicotinonitrile | Acid catalyst, reflux conditions |
| 3 | Purification | Crystallization/Chromatography | Solvent-based purification |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. For instance, it has shown a minimum inhibitory concentration (MIC) of 15.625 - 62.5 µM against Staphylococcus aureus and Enterococcus faecalis, indicating its bactericidal properties .
The mechanism of action for this compound involves interference with bacterial protein synthesis and cell wall integrity. It is believed to inhibit critical pathways that are essential for bacterial survival and proliferation. The following pathways are notably affected:
- Inhibition of Protein Synthesis : Disruption of ribosomal function leading to halted protein production.
- Cell Wall Synthesis Inhibition : Interference with peptidoglycan layer formation.
Case Studies
- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various derivatives of the compound against clinical isolates. The results indicated that compounds similar to this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin .
- Antifungal Activity Assessment : Another investigation focused on the antifungal properties, revealing that this compound significantly reduced biofilm formation in Candida strains, with an inhibition percentage exceeding 75% . This suggests potential applications in treating fungal infections where biofilm formation is a challenge.
Research Findings
Recent literature emphasizes the compound's potential as a lead candidate for drug development targeting infections resistant to conventional therapies. The following table summarizes key research findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
